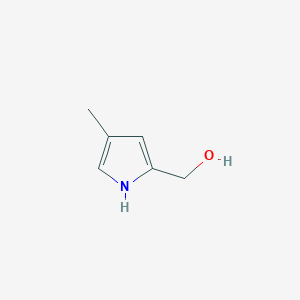

![molecular formula C10H11F3N2O B1328607 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine CAS No. 914636-87-6](/img/structure/B1328607.png)

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

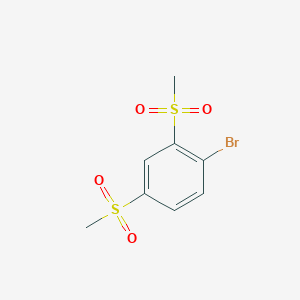

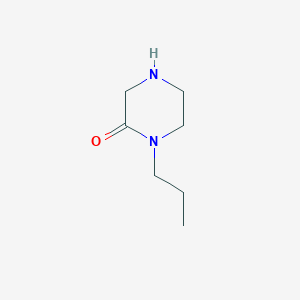

“4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine” is a chemical compound with the empirical formula C10H11F3N2O . It has a molecular weight of 232.20 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for “4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine” is 1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(14-8)15-4-6-16-7-5-15/h1-3H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine” has a molecular weight of 232.21 . No further physical or chemical properties are provided in the available resources.Scientific Research Applications

Synthesis and Biomolecular Binding Properties

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine and its derivatives are involved in the synthesis of biologically active compounds. One study reports the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which showed strong interactions with ct-DNA, suggesting potential in DNA-targeted therapies or studies (Bonacorso et al., 2018).

Intermediate in Anticancer Drug Synthesis

Another significant application is as an intermediate in the synthesis of anticancer drugs. A specific compound, 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, has been synthesized for this purpose, emphasizing the role of such molecules in developing new anticancer therapies (Wang et al., 2016).

Electrophosphorescence and Luminescence

These compounds also have applications in electrophosphorescence. For instance, the synthesis of specific morpholine derivatives has been explored for their potential in light-emitting diodes (LEDs) and other electronic applications, displaying promising luminescent properties (Zhang et al., 2010).

DNA-Dependent Protein Kinase Inhibitors

Morpholine derivatives are key intermediates for synthesizing DNA-dependent protein kinase (DNA-PK) inhibitors, crucial in cancer research and therapy. The synthesis of such intermediates plays a vital role in developing new therapeutic agents (Aristegui et al., 2006).

Antimicrobial and Antiurease Activities

The antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus have been studied, highlighting their potential as antimicrobial agents and in treating conditions involving urease activity (Bektaş et al., 2012).

Chemical Structure Analysis

DFT calculations on molecular structure and vibrational properties of specific morpholine derivatives have been conducted, providing insight into their chemical behavior and potential applications in material science (Avcı et al., 2011).

Lanthanide Ion Complexes

Morpholine derivatives have been used in synthesizing luminescent lanthanide ion complexes, indicating their utility in creating advanced materials with specific luminescent properties (de Bettencourt-Dias et al., 2007).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . The safety information provided by Sigma-Aldrich includes the following precautionary statements: P301 (If swallowed), P330 (Rinse mouth), P331 (Do NOT induce vomiting), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name |

4-[6-(trifluoromethyl)pyridin-2-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(14-8)15-4-6-16-7-5-15/h1-3H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFICRODZQJYJRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

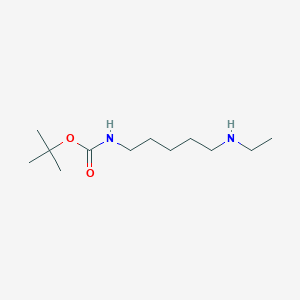

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

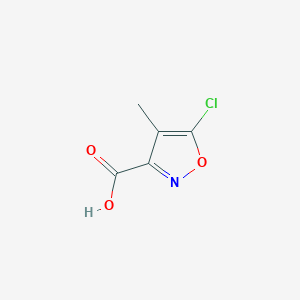

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

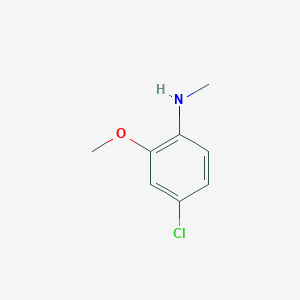

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)